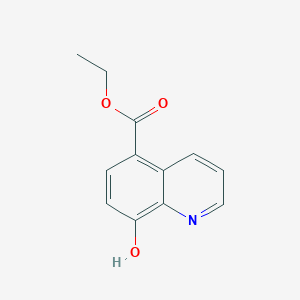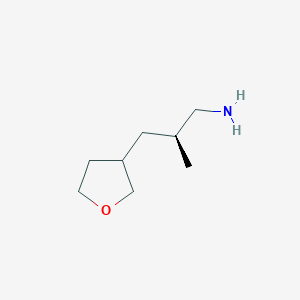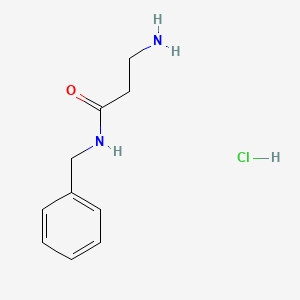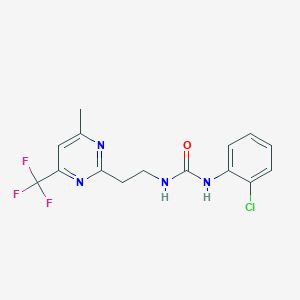
8-hydroxyquinoléine-5-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-hydroxyquinoline-5-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activitiesThe 8-hydroxyquinoline moiety is a bicyclic compound consisting of a pyridine ring fused to phenol, with the hydroxyl group attached to position 8 .
Applications De Recherche Scientifique
Ethyl 8-hydroxyquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and metal ion chelation studies.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of metal ion sensors and catalysts
Mécanisme D'action
Target of Action
Ethyl 8-hydroxyquinoline-5-carboxylate, a derivative of 8-hydroxyquinoline, exhibits a wide range of biological activities 8-hydroxyquinoline derivatives are known to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases .
Mode of Action
8-hydroxyquinoline derivatives are known to act as inhibitors of 2og-dependent enzymes, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in various biological processes, including epigenetic regulation and metabolism.
Biochemical Pathways
8-hydroxyquinoline derivatives are known to influence the activity of 2og-dependent enzymes, which are involved in a wide range of biochemical pathways . For instance, these enzymes play a role in the demethylation of nucleic acids, a process critical for gene expression and cellular function.
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant .
Result of Action
8-hydroxyquinoline derivatives are known to exhibit antimicrobial, anticancer, and antifungal effects . They can inhibit the activity of 2OG-dependent enzymes, leading to changes in gene expression and cellular function .
Analyse Biochimique
Biochemical Properties
These interactions are often due to the ability of 8-hydroxyquinoline to act as a chelating agent, binding to metal ions within biological systems .
Cellular Effects
8-hydroxyquinoline derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, they have been found to exhibit antimicrobial, anticancer, and antifungal effects .
Molecular Mechanism
8-hydroxyquinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
8-hydroxyquinoline derivatives have been shown to exhibit effects over time in laboratory settings .
Dosage Effects in Animal Models
8-hydroxyquinoline derivatives have been shown to exhibit effects at different dosages in animal models .
Metabolic Pathways
8-hydroxyquinoline derivatives have been shown to be involved in various metabolic pathways .
Transport and Distribution
8-hydroxyquinoline derivatives have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
8-hydroxyquinoline derivatives have been shown to localize in various subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyquinoline-5-carboxylate typically involves the esterification of 8-hydroxyquinoline-5-carboxylic acid. One common method includes the reaction of 8-hydroxyquinoline-5-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
8-Hydroxyquinoline-5-carboxylic acid+EthanolH2SO4Ethyl 8-hydroxyquinoline-5-carboxylate+Water
Industrial Production Methods
Industrial production of ethyl 8-hydroxyquinoline-5-carboxylate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-hydroxyquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form quinone derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 8-hydroxyquinoline-5-methanol.
Substitution: Halogenated or nitrated derivatives of ethyl 8-hydroxyquinoline-5-carboxylate.
Comparaison Avec Des Composés Similaires
Ethyl 8-hydroxyquinoline-5-carboxylate is compared with other 8-hydroxyquinoline derivatives:
8-Hydroxyquinoline: Lacks the ethyl ester group, making it less lipophilic and potentially less bioavailable.
5-Chloro-8-hydroxyquinoline: Contains a chlorine substituent, enhancing its antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: More water-soluble due to the sulfonic acid group, used in different applications
List of Similar Compounds
- 8-Hydroxyquinoline
- 5-Chloro-8-hydroxyquinoline
- 8-Hydroxyquinoline-5-sulfonic acid
- 8-Hydroxyquinoline-5-nitro
Propriétés
IUPAC Name |
ethyl 8-hydroxyquinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-6-10(14)11-8(9)4-3-7-13-11/h3-7,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFNAHDRMCPGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NC2=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-chlorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)
![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)
![N-[1-(oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2528284.png)

![10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9'-fluorene] (purified by sublimation)](/img/structure/B2528286.png)

![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)
![cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2528292.png)
![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)
![(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2528297.png)


![4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2528301.png)

